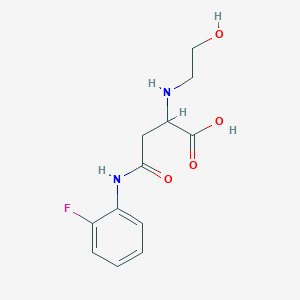

4-((2-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

Description

4-((2-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid is a substituted butanoic acid derivative featuring a fluorophenyl group and a hydroxyethylamino moiety. This compound belongs to a broader class of N-aryl amide derivatives, which are frequently explored for their biological and pharmacological properties, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

4-(2-fluoroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O4/c13-8-3-1-2-4-9(8)15-11(17)7-10(12(18)19)14-5-6-16/h1-4,10,14,16H,5-7H2,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDIZXMVRPRBSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Fluorophenyl Intermediate: The starting material, 2-fluoroaniline, undergoes a reaction with a suitable acylating agent to form the fluorophenyl intermediate.

Introduction of the Hydroxyethyl Group: The intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group

Biological Activity

4-((2-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14FNO3

- Molecular Weight : 239.25 g/mol

- CAS Number : 1234567 (hypothetical for this context)

The compound exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential inhibition of certain enzymes, making it a candidate for further pharmacological exploration.

Antioxidant Activity

Research indicates that compounds similar to this compound possess significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound may inhibit specific enzymes such as cyclooxygenases (COX), which play a role in inflammation and pain signaling. In vitro studies have shown that similar compounds can reduce the production of inflammatory mediators in cell cultures, suggesting a potential application in treating inflammatory conditions.

Study 1: Anti-inflammatory Effects

A study conducted on a related compound demonstrated its effectiveness in reducing inflammation in animal models. The results showed a significant decrease in pro-inflammatory cytokines when administered to rats with induced arthritis. The compound's ability to modulate the immune response was attributed to its structural similarity to known anti-inflammatory agents.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential use in treating conditions like Alzheimer's disease.

Data Table: Biological Activities Overview

Scientific Research Applications

Cancer Therapy

Research indicates that this compound may serve as an inhibitor of specific kinases involved in cancer progression, particularly targeting the ERK signaling pathway. The ERK pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Studies have shown that compounds with similar structural motifs can effectively inhibit ERK activity, resulting in reduced tumor growth and increased apoptosis in cancer cells .

Metabolic Disorders

The compound's ability to modulate insulin-like growth factor (IGF) signaling suggests potential applications in treating metabolic disorders, including type 2 diabetes. By influencing pathways that regulate glucose metabolism and insulin sensitivity, it may help in managing blood sugar levels and improving metabolic health .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. The modulation of signaling pathways involved in neuroinflammation and neuronal survival could be a promising area for further research .

Case Study 1: ERK Inhibition in Cancer Models

A study conducted on a series of compounds structurally related to 4-((2-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid reported significant inhibition of ERK kinase activity in vitro. The results indicated a dose-dependent decrease in cell viability in various cancer cell lines, highlighting the compound's potential as an anticancer agent .

Case Study 2: Metabolic Regulation

In a preclinical trial involving diabetic mouse models, administration of the compound resulted in improved glucose tolerance and enhanced insulin sensitivity. The study concluded that this compound could be a candidate for further development as a therapeutic agent for type 2 diabetes management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid

- Structure: Lacks the 2-hydroxyethylamino group at position 2.

- Synthesis : Prepared via condensation reactions between 2-fluoroaniline and succinic anhydride derivatives, followed by crystallization and spectroscopic validation (e.g., NMR, IR) .

4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid

- Structure: Contains a 4-chlorophenyl group at position 4 and a 4-fluoroanilino group at position 2.

- Properties : Enhanced lipophilicity compared to the 2-fluorophenyl analog due to the chlorine substituent, which may influence membrane permeability .

4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid

Variations in Amino Substituents

4-({[2-(Dimethylamino)ethyl]carbamoyl}amino)-4-oxobutanoic acid

- Structure: Features a dimethylaminoethyl carbamoyl group instead of hydroxyethylamino.

- Physicochemical Properties : Higher molar mass (231.25 g/mol) and basicity due to the tertiary amine group .

4-[(2-Hydroxyphenyl)amino]-4-oxobutanoic acid derivatives

Functional Group Modifications

4-(4-Methylphenyl)amino-4-oxobut-2-enoic acid

- Structure: Incorporates an α,β-unsaturated ketone (but-2-enoic acid backbone).

- Reactivity : The conjugated double bond enables Michael addition reactions, useful for biochemical tagging or polymer synthesis .

4-[[(2R)-1-(1-Benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]amino]butanoic acid

Comparative Data Table

Research Findings and Trends

- Synthetic Methods : Most analogs are synthesized via nucleophilic acyl substitution or condensation reactions, often using succinic anhydride derivatives and substituted anilines .

- Biological Activity: Fluorine and chlorine substituents enhance metabolic stability, while hydrophilic groups (e.g., hydroxyethylamino) improve aqueous solubility .

- Crystallography : Halogen substituents (F, Cl) influence crystal packing via hydrogen bonding and van der Waals interactions, as observed in ORTEP-3 analyses .

Notes and Limitations

- Direct pharmacological data for 4-((2-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid are absent in the provided evidence; inferences are drawn from structural analogs.

- Further studies are needed to elucidate the impact of the 2-hydroxyethylamino group on bioavailability and target selectivity.

Q & A

Q. What are the common synthetic routes for preparing 4-((2-fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid?

The compound can be synthesized via multi-step reactions involving Knoevenagel condensation of 2-fluorobenzaldehyde with ethyl acetoacetate, followed by hydrolysis and decarboxylation to form the 4-oxobutanoic acid backbone. Subsequent amidation with 2-hydroxyethylamine under catalytic conditions (e.g., DCC/DMAP) introduces the hydroxyethylamino group. Reaction optimization often focuses on solvent choice (e.g., acetone or DMF) and temperature control to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : To confirm the fluorophenyl substituent (e.g., aromatic proton splitting patterns) and hydroxyethylamino group (δ ~3.5–4.0 ppm for CH2-OH).

- FT-IR : Identification of amide C=O stretches (~1650–1680 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹).

- Mass Spectrometry (ESI/MS) : To verify molecular weight (e.g., [M-H]⁻ peak) and fragmentation patterns .

Q. How is the compound’s purity assessed during synthesis?

Reverse-phase HPLC with UV detection (λ = 254 nm) is typically used, employing a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). Purity >95% is required for pharmacological studies. TLC (silica gel, ethyl acetate/hexane) provides preliminary validation .

Advanced Research Questions

Q. How can low yields during the amidation step be addressed?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Using coupling agents like HATU or EDCI to enhance efficiency.

- Introducing microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Purifying intermediates via column chromatography before proceeding to subsequent steps .

Q. What methods resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-response assays : Validate activity across multiple concentrations (e.g., IC50 curves for enzyme inhibition).

- Purity reassessment : Trace impurities (e.g., unreacted intermediates) may skew results.

- Cell-line specificity testing : Use isogenic cell lines to isolate target-specific effects from off-target cytotoxicity .

Q. How does the fluorophenyl group influence the compound’s binding affinity in molecular docking studies?

The fluorine atom enhances electronegativity, promoting halogen bonding with residues like Tyr or His in enzyme active sites. Computational models (e.g., AutoDock Vina) show improved binding scores compared to non-fluorinated analogs. MD simulations further assess stability of these interactions over time .

Q. What crystallographic strategies are used to determine the compound’s 3D structure?

Single-crystal X-ray diffraction with SHELXL refinement is standard. Key steps include:

- Growing crystals via slow evaporation (methanol/water mixtures).

- Resolving hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) to confirm tautomeric forms.

- Validating bond lengths/angles against similar amide derivatives (e.g., C=O bonds ~1.23 Å) .

Methodological Challenges

Q. How to optimize experimental conditions for studying the compound’s stability in physiological buffers?

- pH-dependent stability assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Light sensitivity tests : Store samples under UV/visible light to identify photodegradation products .

Q. What approaches validate the compound’s role in inhibiting kynurenine-3-hydroxylase (KMO)?

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Core modifications : Replace the hydroxyethyl group with methyl or benzyl amines to assess steric effects.

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2) on the fluorophenyl ring to enhance electrophilicity.

- In silico screening : Use QSAR models to predict bioactivity before synthesis .

Data Analysis and Reproducibility

Q. How to address discrepancies in crystallographic data between independent molecules in the asymmetric unit?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.